molecular formula C14H19NO6 B8752939 6-((Tert-butoxycarbonyl)amino)-2,3-dimethoxybenzoic acid CAS No. 106107-48-6

6-((Tert-butoxycarbonyl)amino)-2,3-dimethoxybenzoic acid

Cat. No.: B8752939
CAS No.: 106107-48-6
M. Wt: 297.30 g/mol
InChI Key: UZURLYMZJFHVLN-UHFFFAOYSA-N
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Description

6-((Tert-butoxycarbonyl)amino)-2,3-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C14H19NO6 and its molecular weight is 297.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

106107-48-6

Molecular Formula

C14H19NO6

Molecular Weight

297.30 g/mol

IUPAC Name

2,3-dimethoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-8-6-7-9(19-4)11(20-5)10(8)12(16)17/h6-7H,1-5H3,(H,15,18)(H,16,17)

InChI Key

UZURLYMZJFHVLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)OC)OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-butyllithium (232 mL, 464 mmol) was added slowly to a solution of tert-butyl (3,4-dimethoxyphenyl)carbamate (50 g, 193 mmol) in Tetrahydrofuran (THF) (500 mL) under N2 at −20° C. After being stirred for 2 h at −10° C. to −20° C., the mixture was cooled to −78° C. and diluted with Tetrahydrofuran (THF) (500 mL), followed by addition of solid carbon dioxide. The mixture was allowed to warm up to r.t. and was then partitioned between water and Et2O. The aqueous layer was acidified with 6N HCl to pH 1-2 and extracted with Et2O. The organic layer was separated, dried over Na2SO4 and evaporated. The crude product was purified by recrystallization from i-Pr2O to afford 6-((tert-butoxycarbonyl)amino)-2,3-dimethoxybenzoic acid (27.9 g, 94 mmol, 48.5% yield) as a white solid. LCMS: (M+H)+: 319.9.
Quantity
232 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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